

Application Notes and Protocols for (-)-SHIN1 in Glycine Import Vulnerability Research

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Compound of Interest

Compound Name: (-)-SHIN1
Cat. No.: B10818768

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing **(-)-SHIN1**, a potent dual inhibitor of serine hydroxymethyltransferase (SHMT) 1 and 2, for investigating glycine import vulnerabilities, particularly in the context of cancer metabolism.

Introduction

Glycine is a critical amino acid for rapidly proliferating cells, contributing to the synthesis of proteins, purines, and the antioxidant glutathione.[1][2][3] While healthy cells can often synthesize sufficient glycine, many cancer cells exhibit an increased reliance on external glycine sources.[4] This dependency, particularly in cancers with defective glycine import mechanisms, presents a targetable metabolic vulnerability.[5][6]

(-)-SHIN1 is the inactive enantiomer of the potent SHMT inhibitor (+)-SHIN1 (also known as SHIN1 or RZ-2994).[5][7][8] While (+)-SHIN1 actively inhibits both cytosolic (SHMT1) and mitochondrial (SHMT2) isoforms of SHMT, blocking the conversion of serine to glycine and the subsequent production of one-carbon units for nucleotide biosynthesis, **(-)-SHIN1** serves as a crucial negative control in experiments.[5][9] Its use allows researchers to distinguish the specific on-target effects of SHMT inhibition by (+)-SHIN1 from any potential off-target effects of the chemical scaffold.

Data Presentation

Table 1: In Vitro Inhibitory Activity of (+)-SHIN1

Target	IC50 (nM)	Reference
Human SHMT1	5	[8] [10]
Human SHMT2	13	[8] [10]

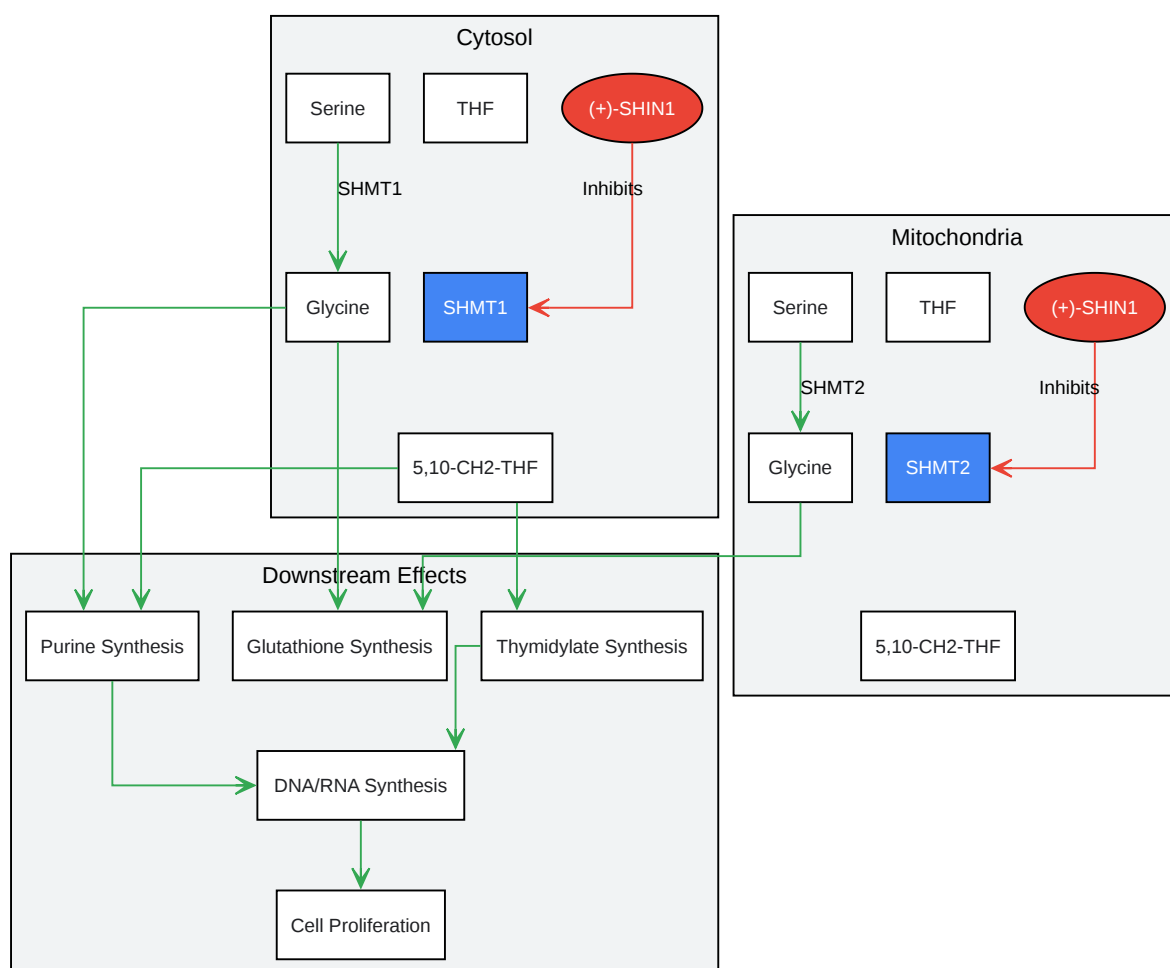
Table 2: Cellular Growth Inhibition by (+)-SHIN1

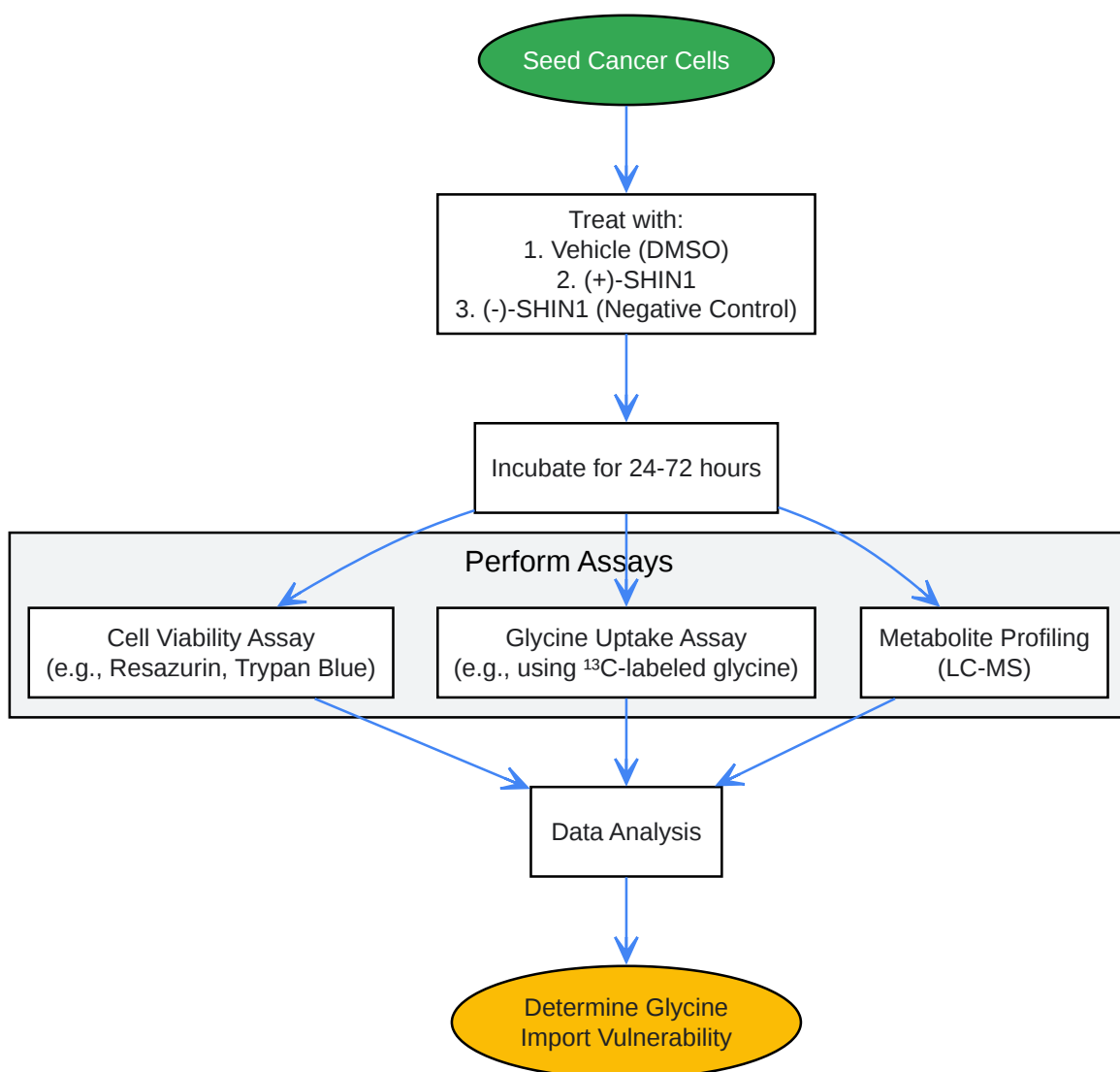
Cell Line	Cancer Type	IC50	Reference
HCT-116 (WT)	Colon Cancer	870 nM	[7] [11]
HCT-116 (Δ SHMT2)	Colon Cancer	~10 nM	[11]
8988T	Pancreatic Cancer	<100 nM	[5]
T-cell acute lymphoblastic leukemia (T-ALL)	Leukemia	-	[12]
Diffuse large B-cell lymphoma (DLBCL)	Lymphoma	-	[5]
Bladder Cancer Cell Lines	Bladder Cancer	-	[13]
Gastric Cancer Cell Lines	Gastric Cancer	-	[14]

Note: Specific IC50 values for all cell lines were not consistently available across the search results. The table indicates cell types where (+)-SHIN1 has shown activity.

Signaling Pathways and Experimental Workflows

Signaling Pathway of SHMT Inhibition by (+)-SHIN1





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- To cite this document: BenchChem. [Application Notes and Protocols for (-)-SHIN1 in Glycine Import Vulnerability Research]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10818768#shin1-for-studying-glycine-import-vulnerabilities]

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